11-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: belongs to the class of diazepines, which are bicyclic compounds containing a seven-membered diazepine ring fused to a benzene ring. Its structure combines features of both benzodiazepines and dibenzodiazepines. The compound exhibits interesting pharmacological properties and has been investigated for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a key step might involve the condensation of a substituted benzaldehyde with an amine, followed by cyclization to form the diazepine ring. Detailed reaction mechanisms and conditions would be necessary for a comprehensive understanding of the synthesis.
Industrial Production: While research laboratories may synthesize this compound on a small scale, industrial production methods typically involve more efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented in the literature.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions due to its functional groups. Some notable reactions include:
Oxidation: Oxidation of the methoxy groups could lead to the formation of corresponding hydroxyl groups.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substitution reactions at the chloro and fluorophenyl positions are possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed mechanistic studies are essential to identify the major products.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in the context of central nervous system disorders.
Organic Synthesis: The compound’s unique structure makes it an interesting building block for designing novel organic molecules.
Neuropharmacology: Investigation of its effects on neurotransmitter receptors and potential anxiolytic or sedative properties.
Anticancer Research: Some derivatives exhibit promising anticancer activity.
Fine Chemicals: The compound’s structural complexity may find applications in specialty chemicals.
Agrochemicals: Exploration of its pesticidal properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, we can compare it to related diazepines and benzodiazepines. Its unique combination of substituents sets it apart from other compounds in this class.
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Properties
Molecular Formula |
C28H26ClFN2O4 |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H26ClFN2O4/c1-34-23-13-16(14-24(35-2)28(23)36-3)15-11-21-26(22(33)12-15)27(25-17(29)7-6-8-18(25)30)32-20-10-5-4-9-19(20)31-21/h4-10,13-15,27,31-32H,11-12H2,1-3H3 |
InChI Key |
NGYLIUDTLREWFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC=C5Cl)F)C(=O)C2 |
Origin of Product |
United States |
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